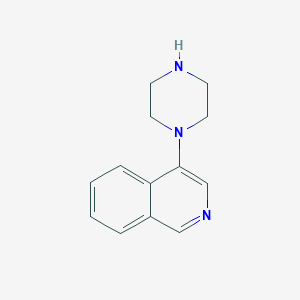

4-(1-Piperazinyl)isoquinoline

説明

4-(1-Piperazinyl)isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted at the 4-position with a piperazine moiety. This structural motif is significant in medicinal chemistry due to its versatility in interacting with biological targets, including kinases, neurotransmitter receptors, and enzymes. The piperazine ring enhances solubility and modulates electronic properties, while the isoquinoline core provides a planar aromatic system for π-π interactions. Applications span anticancer, antipsychotic, and anti-inflammatory therapies, with activity influenced by substituents on both the isoquinoline and piperazine groups .

特性

分子式 |

C13H15N3 |

|---|---|

分子量 |

213.28 g/mol |

IUPAC名 |

4-piperazin-1-ylisoquinoline |

InChI |

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16/h1-4,9-10,14H,5-8H2 |

InChIキー |

NIBZKHUIJGTBOX-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1)C2=CN=CC3=CC=CC=C32 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Isoquinoline Derivatives with Piperazine/Piperidine Substituents

Key Observations :

- Position of Piperazine: Piperazine at C4 (as in 4-(1-Piperazinyl)isoquinoline) versus C1 (PJ4) alters steric and electronic interactions. PJ4’s chloro substituent may enhance kinase selectivity .

- Linker Effects: Aripiprazole’s butoxy linker increases flexibility, enabling dual receptor modulation, whereas rigid isoquinoline cores (e.g., 6a, 6c) favor cytotoxic activity .

Isoquinoline-1,3-dione Derivatives as Kinase Inhibitors

Table 2: CDK4 Inhibition by Isoquinoline-1,3-dione Analogs

Comparison with 4-(1-Piperazinyl)isoquinoline:

- While 4-(1-Piperazinyl)isoquinoline lacks the 1,3-dione moiety, its piperazine group may mimic the aminomethylene substituents in Compounds 62–63. The latter’s nanomolar CDK4 inhibition suggests that electron-withdrawing groups (e.g., pyridyl) enhance potency .

Antipsychotic Agents with Piperazine-Isoquinoline Motifs

Table 3: Dopamine Receptor Modulation by Piperazine Derivatives

Key Insights :

- Heteroaromatic Substitutents: Pyridinyl (Compound Y) and pyrimidinyl (Compound Z) on piperazine improve receptor binding and solubility. 4-(1-Piperazinyl)isoquinoline’s unsubstituted piperazine may lack this specificity but could serve as a scaffold for further derivatization .

Chalcone Derivatives: Piperazine vs. Non-Piperazine Substitution

Table 4: Chalcone SAR (Non-Piperazine vs. Piperazine-Substituted)

Relevance to 4-(1-Piperazinyl)isoquinoline:

- Piperazine substitution in chalcones reduces potency compared to non-piperazine analogs. However, in isoquinoline systems, piperazine may enhance target engagement due to distinct scaffold geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。